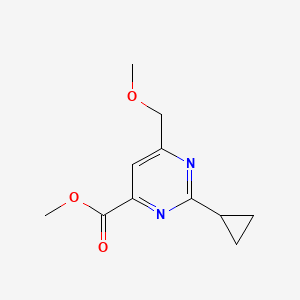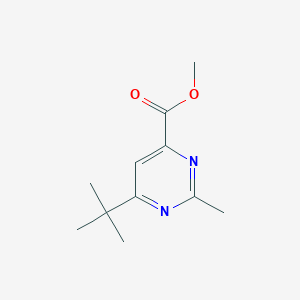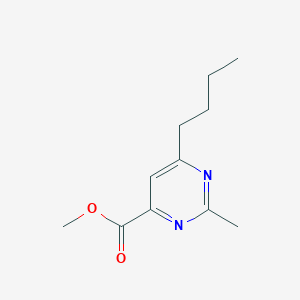![molecular formula C11H22N2 B1484417 4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine CAS No. 2167324-24-3](/img/structure/B1484417.png)
4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine
Descripción general
Descripción
4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine, commonly known as 4-AMDMBCA, is a bicyclic amine compound that has become increasingly popular in scientific research. It has been used in a variety of areas, including drug synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
4-AMDMBCA has been used in a wide range of scientific research applications, including drug synthesis, biochemical and physiological studies, and lab experiments. In drug synthesis, it is used as a precursor to the synthesis of a variety of drugs, such as antiepileptic drugs and anti-inflammatory drugs. It has also been used in biochemical and physiological studies, as it has been found to have a wide range of effects on the body, including anti-inflammatory and anticonvulsant activities. Finally, it has been used in a variety of lab experiments to study its effects on various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 4-AMDMBCA is not yet fully understood. However, it is believed to act as an agonist at various receptors in the body, including the GABA-A receptor and the 5-HT1A receptor. It is thought to bind to these receptors and activate them, leading to a variety of effects, including anti-inflammatory and anticonvulsant activities.
Biochemical and Physiological Effects
4-AMDMBCA has been found to have a variety of effects on the body. It has been found to have anti-inflammatory effects, as it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. It has also been found to have anticonvulsant effects, as it has been found to reduce the frequency and severity of seizures in animal models. Finally, it has also been found to have antidepressant effects, as it has been found to reduce symptoms of depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-AMDMBCA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in high yields using a variety of methods. Another advantage is that it has a wide range of effects on the body, making it useful for studying various biochemical and physiological processes. However, it also has several limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects on the body can vary depending on the dose and route of administration, making it difficult to study in a controlled manner.
Direcciones Futuras
There are a variety of potential future directions for 4-AMDMBCA. One potential direction is further research into its mechanism of action. Additionally, further research into its effects on the body could lead to the development of new drugs and therapies. Finally, further research into its synthesis and solubility could lead to the development of more efficient and cost-effective methods of producing the compound.
Propiedades
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13(2)11-6-3-10(9-12,4-7-11)5-8-11/h3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMPXQQIOCEYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-6-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484335.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484338.png)



![Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484344.png)






